molecular formula C15H11NO4 B13529219 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid

Cat. No.: B13529219
M. Wt: 269.25 g/mol
InChI Key: ZMZYMWQUNWEEHF-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group. Benzoxazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones under specific conditions. One common method includes the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding approach . The reaction conditions often involve the use of catalysts such as anhydrous sodium sulfate and solvents like chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to its specific combination of a benzoxazine ring with a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

3-oxo-2-phenyl-4H-1,4-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C15H11NO4/c17-14-12(9-5-2-1-3-6-9)20-13-10(15(18)19)7-4-8-11(13)16-14/h1-8,12H,(H,16,17)(H,18,19)

InChI Key

ZMZYMWQUNWEEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC(=C3O2)C(=O)O

Origin of Product

United States

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